molecular formula C13H19NO3 B8710333 6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid CAS No. 112192-23-1

6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid

Cat. No. B8710333
M. Wt: 237.29 g/mol
InChI Key: MZTYWIGJVXVMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937251

Procedure details

A solution of 6-[2-(2-pyridinyl)ethoxy]hexanol (1.0 g) and pyridinium dichromate (5.90 g) in DMF (12 ml) was stirred at room temperature for 24 h. The solution was diluted with water (100 ml) and extracted with ether (2×100 ml). The combined organic extracts were washed with water (100 ml), dried and evaporated in vacuo to give a colourless oil. The original aqueous washes were combined and re-extracted with dichloromethane (2×150 ml), washed with water (100 ml), dried and evaporated in vacuo to give a brown oil. The original aqueous washes were then buffered to pH 6.5 using phosphate buffer and solid NaCl added. The saturated solution was extracted with dichloromethane (2×100 ml), washed with water (100 ml), dried and evaporated in vacuo to give a brown oil. The three oils were combined and purified by FCC eluting with hexane-ether (1:1) followed by methanol to afford a yellow oil, which was dissolved in dichloromethane (50 ml) and filtered. The filtrate was evaporated in vacuo to give the title compound as a green oil (0.55 g), t.l.c. (System A 40:10:1) Rf 0.6.
Name
6-[2-(2-pyridinyl)ethoxy]hexanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][OH:16].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:18].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.P([O-])([O-])([O-])=O.[Na+].[Cl-]>CN(C=O)C.O.ClCCl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:18])=[O:16] |f:1.2.3,5.6|

Inputs

Step One
Name
6-[2-(2-pyridinyl)ethoxy]hexanol
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCOCCCCCCO
Name
Quantity
5.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
EXTRACTION
Type
EXTRACTION
Details
re-extracted with dichloromethane (2×150 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The saturated solution was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with hexane-ether (1:1)
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil, which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCOCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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